N-(4-Acetylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(4-Acetylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a thioacetamide derivative featuring a hexahydrobenzo[4,5]thieno[2,3-d]pyrimidinone core. Key structural elements include:
- A 4-acetylphenyl group attached to the acetamide moiety.
- A p-tolyl (4-methylphenyl) substituent at position 3 of the pyrimidinone ring.
- A fully saturated bicyclic system (hexahydro configuration), which confers conformational rigidity compared to dihydro analogs .
- Alkylation reactions of thiopyrimidinones with chloroacetamide derivatives under reflux conditions, often using sodium acetate as a base (e.g., 85% yield for a related compound in ethanol-dioxane) .
- Recrystallization from ethanol or acetic acid to achieve purity .
Properties
Molecular Formula |
C27H25N3O3S2 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H25N3O3S2/c1-16-7-13-20(14-8-16)30-26(33)24-21-5-3-4-6-22(21)35-25(24)29-27(30)34-15-23(32)28-19-11-9-18(10-12-19)17(2)31/h7-14H,3-6,15H2,1-2H3,(H,28,32) |
InChI Key |
DPGPLQKLTCRZJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)C)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, thieno[2,3-d]pyrimidines, and acylating agents. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or dimethylformamide.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processes: Small-scale production using batch reactors.
Continuous Processes: Large-scale production using continuous flow reactors.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease processes.
Receptor Binding: Binding to specific receptors to modulate biological activity.
Signal Transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural uniqueness lies in its hexahydrobenzo[4,5]thieno[2,3-d]pyrimidinone core and 4-acetylphenyl/p-tolyl substituents. Comparisons with similar compounds reveal:
Key Observations :
Physicochemical Properties
Comparative data for melting points, yields, and spectral features:
Key Observations :
- Melting Points : Electron-withdrawing substituents (e.g., acetyl, sulfamoyl) correlate with higher melting points due to increased intermolecular forces .
- NMR Shifts : Substituents alter chemical environments; e.g., acetyl groups cause downfield shifts in adjacent protons .
Implications for Bioactivity
While direct bioactivity data for the target compound is unavailable, structural analogs suggest:
Biological Activity
N-(4-Acetylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C28H26N4O4S2
- Molecular Weight : 546.7 g/mol
The structure includes a thieno[2,3-d]pyrimidine core which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer : Many thieno[2,3-d]pyrimidine derivatives have shown promising anticancer properties by inhibiting tumor cell proliferation.
- Antimicrobial : The presence of sulfur and nitrogen heteroatoms enhances antimicrobial activity against various pathogens.
- Anti-inflammatory : Some derivatives have demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could act as a modulator for receptors related to inflammation and pain pathways.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication in cancer cells.
Anticancer Activity
A study demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values ranged from 10 to 30 µM depending on the substituents on the phenyl ring.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 15 |
| B | MCF-7 | 20 |
| C | MCF-7 | 25 |
Antimicrobial Activity
In another study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli:
- The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus.
Anti-inflammatory Effects
Research investigating the anti-inflammatory properties indicated that the compound reduced TNF-alpha levels in LPS-stimulated macrophages by approximately 40%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
